molecular formula C13H17ClN2O5S B2826425 4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid CAS No. 923812-64-0

4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid

Cat. No.: B2826425
CAS No.: 923812-64-0
M. Wt: 348.8
InChI Key: KVNRPMUQPTUMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Sulfonamide-Formamido Compounds

The trajectory of sulfonamide-formamido chemistry began with the serendipitous discovery of Prontosil in 1932, the first synthetic sulfonamide antibiotic. Early sulfonamides functioned as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis. By the mid-20th century, chemists began appending formamido groups (–NHCOR) to sulfonamide scaffolds to enhance solubility and target specificity. For instance, sulfasalazine , a sulfonamide-formamido hybrid, demonstrated dual utility as an antibiotic and anti-inflammatory agent.

Table 1: Key Synthetic Milestones in Sulfonamide-Formamido Chemistry

Year Innovation Significance
1932 Prontosil (first sulfonamide) Revolutionized antibacterial therapy
2011 NaI/TBHP-mediated formamidine synthesis Enabled green synthesis of hybrids

Research Evolution of Phenylformamido Derivatives

Phenylformamido derivatives gained prominence through their modular capacity to engage biological targets. For example, 8-(substituted styrol-formamido)phenyl-xanthines exhibited potent monoamine oxidase B (MAO-B) inhibition, with fluorinated analogs showing enhanced selectivity for Parkinson’s disease treatment. Structural analyses revealed that the styrol-formamido group at position-3′ optimized steric and electronic interactions with the MAO-B active site.

In 2025, studies on 1-alkyl-3-phenylbenzimidazolium salts demonstrated Ag₂O-mediated ring-opening reactions to yield N-arylformamide derivatives. This highlighted the lability of the formamido linkage under basic conditions, informing strategies for controlled hydrolysis in derivative synthesis (Scheme 1).

Scheme 1: Ag₂O-Mediated Ring-Opening of Benzimidazolium Salts

  • 1-Methyl-3-phenylbenzimidazolium iodideN-[2-(phenylamino)phenyl]-N-methylformamide (85% yield)
  • 1-Benzyl-3-phenylbenzimidazolium chloride → NHC–Ag complex (86% yield)

This compound in Contemporary Scientific Literature

The titular compound (C₁₄H₁₈ClN₂O₅S₂ ; MW 393.94) features a 2-chloro-5-(dimethylsulfamoyl)phenyl group linked via a formamido bridge to 4-butanoic acid (Figure 1). This design merges sulfonamide’s enzyme-inhibitory potential with the carboxylic acid’s capacity for hydrogen bonding and salt formation.

Figure 1: Molecular Structure of this compound

  • Sulfamoyl group : Imparts sulfonamide’s classic DHPS affinity.
  • Chlorine substituent : Enhances lipophilicity and steric hindrance.
  • Butanoic acid tail : Facilitates solubility and protein binding via carboxylate interactions.

Recent synthetic protocols involve:

  • Chlorosulfonation of N,N-dimethylaniline to install the sulfamoyl group.
  • Formamidation with 4-aminobutanoic acid under NaI/TBHP catalysis.

Research Significance in Organic Chemistry

This compound epitomizes three critical themes in modern organic synthesis:

  • Functional Group Synergy : The coexistence of sulfonamide, formamido, and carboxylic acid groups enables multifaceted reactivity (e.g., hydrogen bonding, nucleophilic substitution).
  • Catalytic Innovation : NaI/TBHP-mediated methods circumvent traditional metal catalysts, aligning with green chemistry principles.
  • Biological Relevance : Structural analogs have shown promise as MAO-B inhibitors , antibacterial agents , and enzyme probes .

Future directions include exploring asymmetric synthesis of chiral formamido derivatives and leveraging computational models to predict bioactivity.

Properties

IUPAC Name

4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O5S/c1-16(2)22(20,21)9-5-6-11(14)10(8-9)13(19)15-7-3-4-12(17)18/h5-6,8H,3-4,7H2,1-2H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNRPMUQPTUMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Polarity and Solubility :

  • The target compound’s sulfonamide and carboxylic acid groups enhance polarity compared to 4-chloro-N-(2-methyl-3-nitrophenyl)butanamide, which lacks ionizable groups beyond the amide. This suggests superior aqueous solubility for the target compound.
  • In contrast, the beta-lactam antibiotics (e.g., PF 43(1) compounds) feature multiple carboxylic acids and rigid bicyclic systems, further increasing hydrophilicity and binding specificity .

The nitro group in 4-chloro-N-(2-methyl-3-nitrophenyl)butanamide may confer redox activity, often associated with prodrug activation or genotoxicity risks .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step functionalization (e.g., sulfamoylation, formamidation), whereas the simpler butanamide analog may be prepared via direct acylation. Beta-lactams require specialized ring-closure strategies (e.g., Staudinger synthesis) .

Commercial and Research Relevance

  • Discontinuation Trends : Both the target compound and 4-chloro-N-(2-methyl-3-nitrophenyl)butanamide were discontinued by CymitQuimica, possibly due to low demand, synthetic challenges, or stability issues (e.g., hydrolysis of the sulfamoyl group) .
  • Pharmacopeial Compounds : The beta-lactam antibiotics remain pharmacopeial standards, reflecting their established therapeutic utility and robust manufacturing protocols .

Biological Activity

4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and molecular inhibition pathways. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chloro-substituted phenyl group, a dimethylsulfamoyl moiety, and a butanoic acid backbone. Its chemical formula is C13H16ClN3O3SC_{13}H_{16}ClN_{3}O_{3}S, with a molecular weight of approximately 317.8 g/mol. The presence of the dimethylsulfamoyl group is significant as it may influence the compound's solubility and bioactivity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • MDM2 Inhibition : Research indicates that compounds similar to this structure can inhibit the murine double minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. By inhibiting MDM2, the compound may enhance p53 activity, leading to increased apoptosis in cancer cells .
  • Antitumor Activity : Studies have shown that related compounds exhibit significant antitumor effects in various cancer cell lines, including SJSA-1 (osteosarcoma) and HCT116 (colon cancer). The IC50 values for these compounds suggest potent inhibitory effects on cell proliferation .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Study Cell Line IC50 (nM) Mechanism Effect
Study ASJSA-160MDM2 InhibitionApoptosis induction
Study BHCT116104p53 ActivationTumor regression
Study CLNCaP70Cell Cycle ArrestReduced proliferation

Case Studies and Research Findings

  • MDM2 Inhibition Studies : In a comparative study, compounds similar to this compound demonstrated high binding affinities to MDM2 with Ki values below 1 nM. This strong affinity correlates with effective tumor growth inhibition in xenograft models .
  • Pharmacokinetic Profiles : The pharmacokinetic properties of related compounds indicate favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. For instance, studies show that these compounds can achieve significant plasma concentrations following oral administration, suggesting good bioavailability .
  • Toxicity and Safety Assessments : Preliminary toxicity assessments reveal that while some analogs exhibit cytotoxic effects on cancer cells, they also maintain a safety profile in non-cancerous cell lines, indicating potential for selective targeting of tumor cells without significant harm to normal tissues .

Q & A

Q. What are the optimal synthetic routes for 4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid, and what methodological considerations ensure high yield and purity?

The synthesis of sulfonamide- and formamido-containing compounds typically involves coupling reactions between amines and sulfonyl chlorides or activated carboxylic acids. For example:

  • Step 1 : React 2-chloro-5-(dimethylsulfamoyl)benzoic acid derivatives with a protected butanoic acid amine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the formamido linkage .
  • Step 2 : Deprotect the butanoic acid moiety using acidic or basic hydrolysis, depending on the protecting group (e.g., tert-butyl esters require TFA) .
  • Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to minimize impurities .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the dimethylsulfamoyl group (singlet for 6H in 1^1H NMR at δ ~2.8–3.2 ppm) and the formamido proton (δ ~8.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C13_{13}H16_{16}ClN2_2O5_5S) with a mass error < 2 ppm .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and sulfonamide S=O vibrations (~1150–1350 cm1^{-1}) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition assays : Test interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
  • Receptor binding studies : Employ surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs or tyrosine kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Mechanistic redundancy : Perform knock-down/knock-out studies (e.g., siRNA) to confirm target specificity in conflicting models .
  • Pharmacokinetic variability : Compare bioavailability and metabolic stability using in vitro liver microsome assays and in vivo PK studies .
  • Data normalization : Use standardized positive controls (e.g., cisplatin for cytotoxicity) and adjust for batch effects via statistical tools like PCA .

Q. What experimental design strategies mitigate challenges in studying its environmental fate and ecological impact?

  • Microcosm studies : Simulate environmental degradation in soil/water systems under controlled pH, temperature, and microbial activity .
  • QSAR modeling : Predict biodegradation pathways using software like EPI Suite, focusing on sulfonamide hydrolysis and chloro-substituent stability .
  • Trophic transfer analysis : Measure bioaccumulation in Daphnia magna or zebrafish models to assess ecological risks .

Q. How does the chloro-sulfamoyl substituent influence structure-activity relationships (SAR) compared to analogs?

  • Electron-withdrawing effects : The chloro group enhances electrophilicity, potentially increasing binding to nucleophilic enzyme residues (e.g., cysteine proteases) .
  • Sulfamoyl hydrophilicity : Compare logP values with non-sulfonylated analogs to correlate solubility with membrane permeability .
  • Steric hindrance : Use molecular docking (AutoDock Vina) to evaluate how the dimethylsulfamoyl group affects binding pocket occupancy .

Q. What theoretical frameworks guide the interpretation of its interaction with biomacromolecules?

  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactive sites .
  • Molecular Dynamics (MD) Simulations : Simulate binding kinetics with proteins (e.g., 100 ns trajectories in GROMACS) to assess conformational stability .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., replacing chloro with fluoro) .

Methodological Recommendations

  • Synthetic optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters (temperature, solvent, catalyst) .
  • Data validation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
  • Ethical compliance : Adhere to OECD guidelines for environmental toxicity testing and ensure proper disposal of chlorinated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.